

mechanism of action of Phosphocreatine Di-tris salt in vitro

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Compound of Interest

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An In-Depth Technical Guide to the In Vitro Mechanism of Action of **Phosphocreatine Di-tris Salt**

Introduction

Phosphocreatine (PCr), a pivotal molecule in cellular bioenergetics, serves as a rapidly mobilizable reserve of high-energy phosphates, particularly in tissues with high and fluctuating energy demands like the brain, skeletal muscle, and heart.^{[1][2][3]} The Di-tris salt form of phosphocreatine is utilized in experimental systems where the presence of alkali metal ions, such as sodium or potassium, is undesirable, ensuring that the observed effects are attributable to the phosphocreatine molecule itself.^{[4][5]} This technical guide delineates the core in vitro mechanism of action of **Phosphocreatine Di-tris salt**, focusing on its role in energy buffering and cellular signaling, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

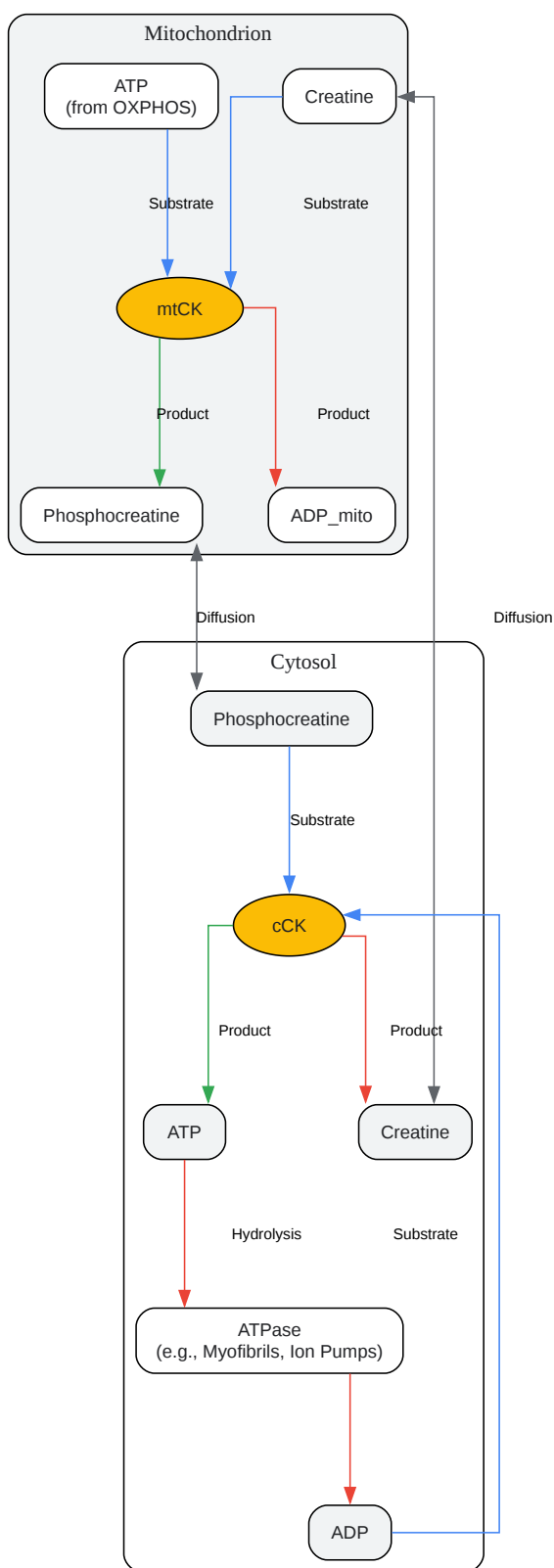
Core Mechanism of Action: The Creatine Kinase/Phosphocreatine System

The primary mechanism of phosphocreatine revolves around the Creatine Kinase (CK) / Phosphocreatine (PCr) system, which functions as both a temporal and spatial energy buffer to maintain adenosine triphosphate (ATP) homeostasis.^{[1][2][6]}

Temporal Energy Buffering: During periods of high energy consumption, cytosolic CK rapidly catalyzes the transfer of a phosphate group from PCr to adenosine diphosphate (ADP), regenerating ATP at the site of utilization.^{[2][7]} Conversely, during periods of rest or low energy demand when ATP production (primarily from mitochondrial oxidative phosphorylation) exceeds consumption, the reaction reverses to replenish PCr stores.^{[1][8]} This dynamic equilibrium ensures that ATP concentrations remain stable despite rapid fluctuations in energy demand.

Spatial Energy Buffering (The PCr Shuttle): The PCr system also functions as an efficient energy transport shuttle.^{[6][8][9]}

- **Mitochondria:** In the mitochondrial intermembrane space, mitochondrial creatine kinase (mtCK) uses newly synthesized ATP to phosphorylate creatine, forming PCr.^{[6][7]}
- **Cytosol:** PCr, a smaller and more mobile molecule than ATP, diffuses through the cytosol to sites of high ATP consumption (e.g., myofibrils, ion pumps).^[6]
- **ATP Regeneration:** At these sites, cytosolic CK isoforms catalyze the reverse reaction, transferring the phosphate from PCr to ADP to regenerate ATP locally.^{[7][8]} The resulting creatine then diffuses back to the mitochondria to complete the cycle.



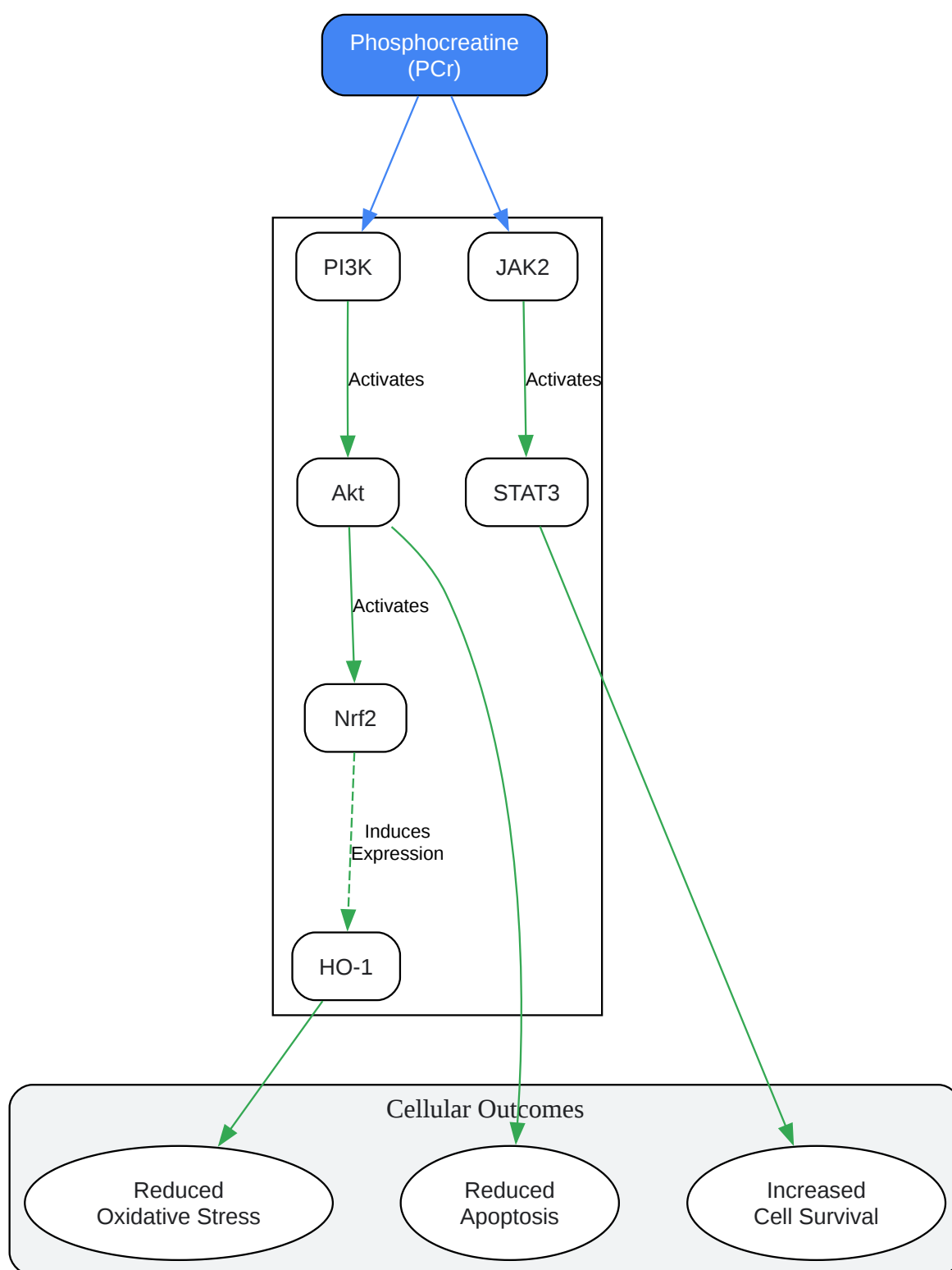
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The Phosphocreatine (PCr)/Creatine Kinase (CK) Energy Shuttle.

Modulation of Cellular Signaling Pathways

Beyond its fundamental bioenergetic role, phosphocreatine actively modulates key intracellular signaling pathways, conferring protection against cellular stress, particularly in in vitro models of neurodegeneration and cardiovascular disease.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- 1. PI3K/Akt Pathway:** PCr has been shown to activate the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling cascade.[\[12\]](#)[\[13\]](#) Activation of Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and enhancing the expression of antioxidant enzymes.[\[13\]](#)[\[14\]](#) This anti-apoptotic effect is often observed in cells exposed to oxidative stress.[\[13\]](#)
- 2. JAK2/STAT3 Pathway:** In models of hyperglycemia-induced damage, PCr treatment improves mitochondrial function and exerts anti-apoptotic effects through the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[\[10\]](#)[\[11\]](#) This pathway is crucial for cell growth and survival, and its activation by PCr contributes to cardioprotection and neuroprotection.
- 3. Nrf2/HO-1 Pathway:** PCr provides neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[\[14\]](#) Under conditions of oxidative stress, Akt can mediate the activation of Nrf2, which then translocates to the nucleus and induces the expression of antioxidant genes, including HO-1, thereby reducing cellular damage.[\[14\]](#)



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PCr-mediated activation of pro-survival signaling pathways.

Quantitative Data Summary

The in vitro application of phosphocreatine or its precursor, creatine, leads to measurable changes in cellular bioenergetics and viability, particularly under conditions of stress.

Cell Type / Model	Treatment	Concentration	Outcome	Result	Reference
Primary Mouse Myoblasts	Creatine	12.5 mM	Intracellular PCr	1.5-fold increase	[7]
Primary Mouse Myoblasts	Creatine	50 mM	Intracellular PCr	2.5-fold increase	[7]
Rat Striatal Slices (6-OHDA model)	Phosphocreatine	2.5 mM	Cell Survival (MTT)	17.8% increase vs. 6-OHDA	[12]
Rat Striatal Slices (6-OHDA model)	Phosphocreatine	5 mM	Cell Survival (MTT)	26.4% increase vs. 6-OHDA	[12]
Rat Striatal Slices (6-OHDA model)	Phosphocreatine	2.5 mM	LDH Release	22.4% decrease vs. 6-OHDA	[12]
Hippocampal Cells (H ₂ O ₂ model)	Creatine	5 mM	ATP/PCr levels	Maintained at baseline up to 60 µM H ₂ O ₂	[15]
H9C2 Cardiomyocytes (High Glucose)	Phosphocreatine	-	Mitochondrial Respiration	Normalization of respiratory parameters	[6]

Experimental Protocols

Protocol 1: Quantification of Intracellular Phosphocreatine (Enzymatic/Luminometric Assay)

This method quantifies PCr by converting it to ATP, which is then measured using a luciferase/luciferin reaction.[\[16\]](#)

1. Cell Culture and Treatment:

- Plate cells (e.g., C2C12 myoblasts, SH-SY5Y neuroblastoma) at a desired density.
- Treat with **Phosphocreatine Di-tris salt** or vehicle control for the specified duration.

2. Metabolite Extraction:

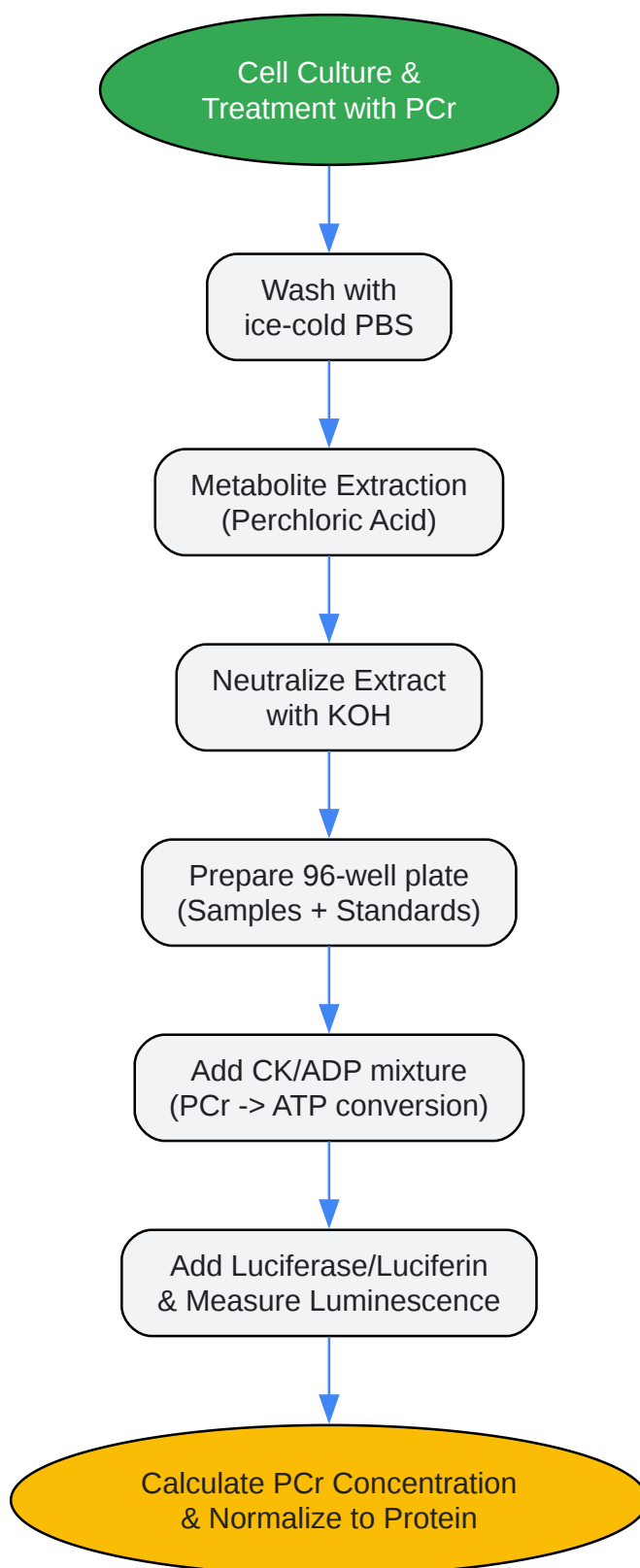
- Rapidly wash cell monolayers with ice-cold PBS.
- Immediately add 0.5 M perchloric acid (PCA) containing a neutralization indicator.
- Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 5 min at 4°C.
- Transfer the supernatant (acid extract) to a new tube. Neutralize by adding a calculated volume of 2 M KOH / 0.4 M Imidazole / 0.4 M KCl.
- Centrifuge to pellet the KClO₄ precipitate. The supernatant contains the metabolites.

3. Enzymatic Assay:

- Prepare a standard curve using known concentrations of PCr.
- In a 96-well white microplate, add the neutralized sample or standard.
- Add a reaction mixture containing creatine kinase (CK) and an excess of ADP to each well.
- Incubate at room temperature for 30 minutes to allow the complete conversion of PCr to ATP.
- Add a luciferase/luciferin reagent (e.g., from an ATP assay kit) to each well.
- Immediately measure the luminescence using a plate reader.

4. Data Analysis:

- Calculate the concentration of PCr in the samples by interpolating from the standard curve.
- Normalize the PCr concentration to the total protein content, determined from a parallel plate of cells or the pellet from the extraction step.



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Workflow for quantifying intracellular phosphocreatine.

Protocol 2: High-Resolution Respirometry (HRR) to Assess Mitochondrial Function

This protocol assesses the impact of PCr on mitochondrial respiration in permeabilized cells, providing insights into oxidative phosphorylation capacity.^{[6][11]}

1. Cell Preparation:

- Culture cells (e.g., H9C2 cardiomyocytes) under desired conditions (e.g., control vs. high glucose) with or without PCr pre-treatment.
- Harvest cells by trypsinization, wash with culture medium, and then with a respiration buffer (e.g., MiR05).
- Determine cell count and viability.

2. Cell Permeabilization:

- Resuspend the cell pellet in respiration buffer containing a mild detergent like digitonin (e.g., 10 µg/mL).
- Incubate on ice for 10-15 minutes to selectively permeabilize the plasma membrane while leaving mitochondrial membranes intact.
- Wash cells with respiration buffer to remove the digitonin and resuspend in fresh buffer.

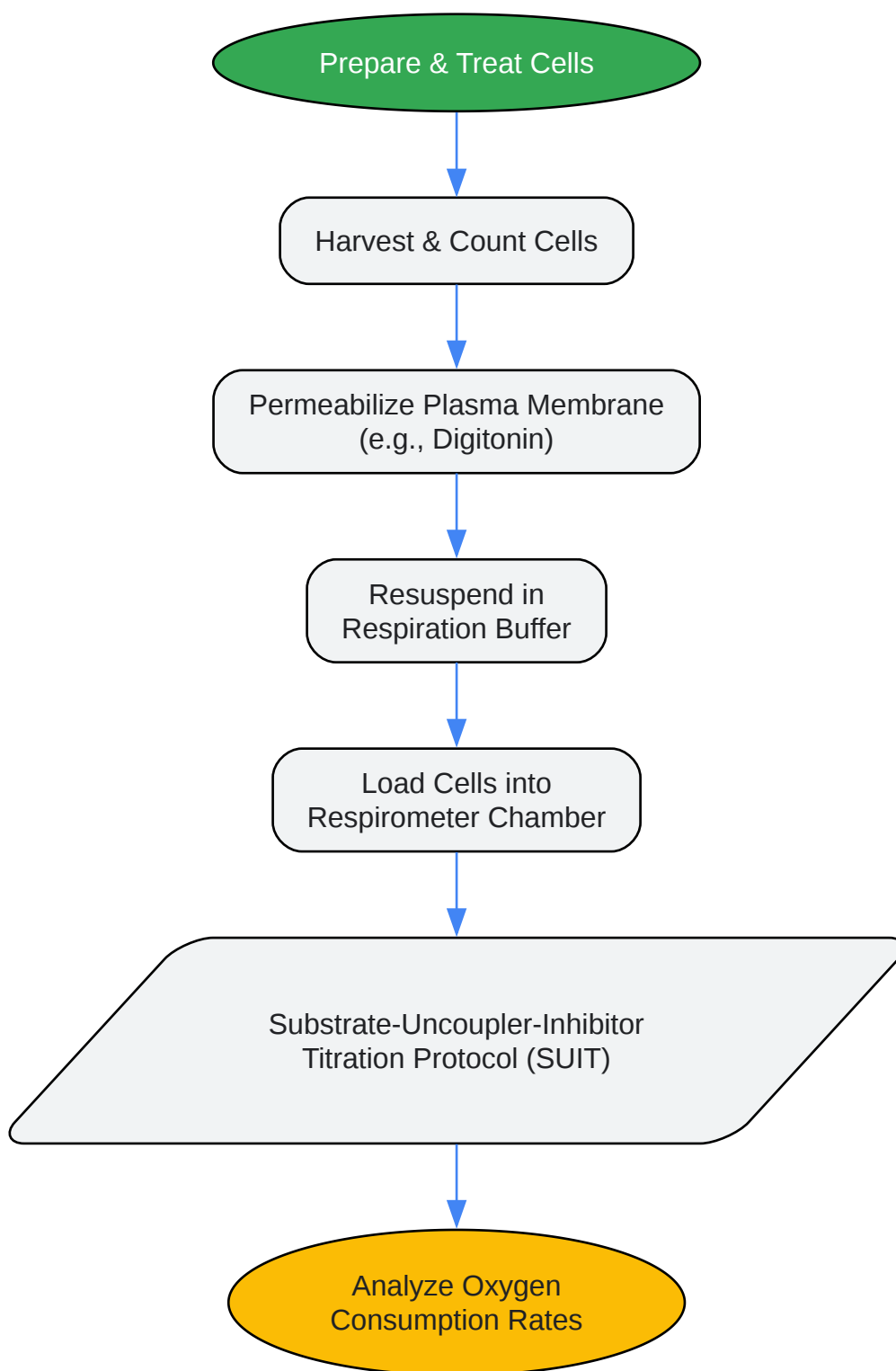
3. Respirometry Measurement (Substrate-Uncoupler-Inhibitor Titration Protocol):

- Calibrate the Oroboros Oxygraph-2k or similar instrument.
- Add the permeabilized cell suspension to the chamber.
- Sequentially add substrates and inhibitors to probe different parts of the electron transport system (ETS):
 - a. Pyruvate, Malate, Glutamate: Substrates for Complex I to measure LEAK respiration (non-phosphorylating).
 - b. ADP: Add to induce State 3 respiration (oxidative phosphorylation, OXPHOS capacity).
 - c. Succinate: Substrate for Complex II to measure combined CI+CII OXPHOS capacity.
 - d. FCCP (uncoupler): Titrate to determine maximal ETS

capacity. e. Rotenone (Complex I inhibitor): To isolate Complex II-linked respiration. f. Antimycin A (Complex III inhibitor): To measure residual oxygen consumption (non-mitochondrial).

4. Data Analysis:

- Analyze the oxygen consumption rates at each step.
- Compare respiratory parameters (e.g., OXPHOS capacity, ETS capacity, respiratory control ratio) between control and PCr-treated groups.



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Workflow for a High-Resolution Respirometry experiment.

Conclusion

In vitro, **Phosphocreatine Di-tris salt** acts as a critical regulator of cellular energy homeostasis through the creatine kinase system, functioning as both a temporal and spatial ATP buffer.[1] Its mechanism extends beyond simple energy storage, as it actively modulates pro-survival and antioxidant signaling pathways, including PI3K/Akt, JAK2/STAT3, and Nrf2/HO-1.[12][14][17] This dual action of maintaining energy supply while simultaneously protecting against apoptosis and oxidative stress makes phosphocreatine a significant molecule in models of cellular stress. The experimental protocols and quantitative data presented provide a framework for researchers to further investigate and leverage the therapeutic potential of phosphocreatine in various pathological conditions.

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